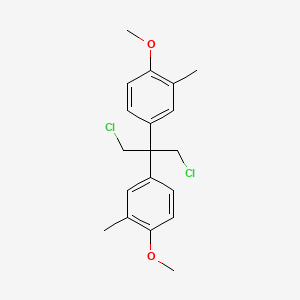![molecular formula C19H22O B11960973 1-[4-(5-Phenylpentyl)phenyl]ethanone CAS No. 6337-75-3](/img/structure/B11960973.png)
1-[4-(5-Phenylpentyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Phenylpentyl)phenyl]ethanone is an organic compound with the molecular formula C19H22O. It is a ketone derivative characterized by a phenyl group attached to a pentyl chain, which is further connected to another phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpentyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form an acylium ion.
Electrophilic attack: The acylium ion then attacks the aromatic ring, leading to the formation of the ketone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(5-Phenylpentyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-[4-(5-Phenylpentyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(5-Phenylpentyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting gene expression, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
1-(4-ethylphenyl)ethanone: Similar structure but with an ethyl group instead of a phenylpentyl chain.
1-[4-(phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group instead of a phenylpentyl chain
Uniqueness: 1-[4-(5-Phenylpentyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
6337-75-3 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-[4-(5-phenylpentyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O/c1-16(20)19-14-12-18(13-15-19)11-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
Clé InChI |
BECSCIYRBUSPFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)
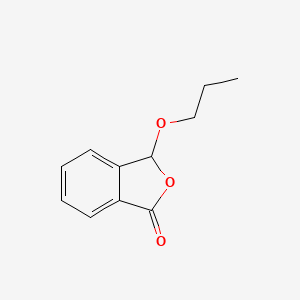
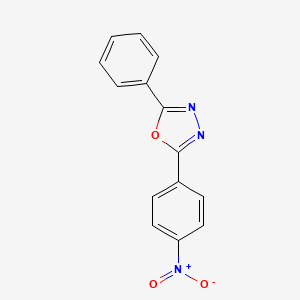
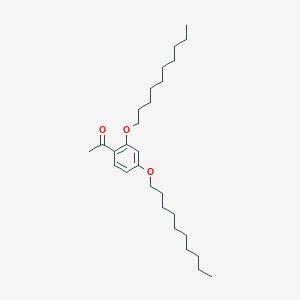
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)


![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)
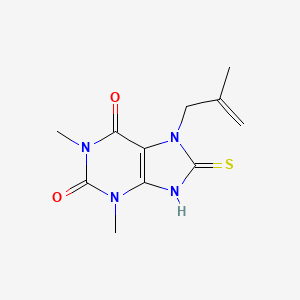
![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)
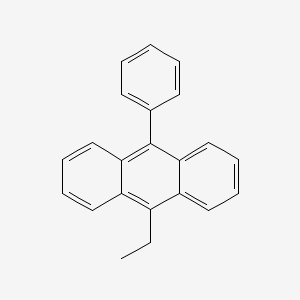
![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)
